N-Benzoyl-L-methionine N-Benzoyl-L-methionine
Brand Name: Vulcanchem
CAS No.: 10290-61-6
VCID: VC21542394
InChI: InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
SMILES: CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula: C12H15NO3S
Molecular Weight: 253,31 g/mole

N-Benzoyl-L-methionine

CAS No.: 10290-61-6

VCID: VC21542394

Molecular Formula: C12H15NO3S

Molecular Weight: 253,31 g/mole

* For research use only. Not for human or veterinary use.

N-Benzoyl-L-methionine - 10290-61-6

Description

N-Benzoyl-L-methionine is a derivative of the amino acid methionine, where a benzoyl group is attached to the nitrogen atom of methionine. This compound is of interest in various biochemical and chemical studies due to its unique properties and potential applications. It is identified by the CAS number 10290-61-6 and has a molecular formula of C12H15NO3S.

Synthesis and Applications

While specific synthesis methods for N-Benzoyl-L-methionine are not detailed in the available literature, it is generally synthesized through the reaction of methionine with benzoyl chloride in the presence of a base. This compound is used in various biochemical studies, including the analysis of protein oxidation and interactions with carbohydrates .

Stability and Oxidation

Research on benzoyl methionine, a closely related compound, shows that it can undergo oxidation in the presence of carbohydrate degradation products. This oxidation leads to the formation of benzoyl methionine sulfoxide, indicating that methionine derivatives can act as radical scavengers in certain biochemical environments .

Biological and Chemical Interactions

The thioether group in methionine derivatives like N-Benzoyl-L-methionine can influence carbohydrate degradation pathways. These compounds may reduce the formation of certain dicarbonyl compounds while enhancing others, suggesting a complex role in biochemical reactions .

CAS No. 10290-61-6
Product Name N-Benzoyl-L-methionine
Molecular Formula C12H15NO3S
Molecular Weight 253,31 g/mole
IUPAC Name (2S)-2-benzamido-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Standard InChIKey PPFRJEXUPZWQPI-JTQLQIEISA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
SMILES CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Canonical SMILES CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Synonyms N-Benzoyl-L-methionine;10290-61-6;Bz-Met-OH;(S)-2-Benzamido-4-(methylthio)butanoicacid;N-benzoylmethionine;AmbotzBAA0042;AC1Q5JSA;L-Methionine,N-benzoyl-;AC1L40EX;SCHEMBL1158033;CTK4A1588;MolPort-006-119-438;PPFRJEXUPZWQPI-JTQLQIEISA-N;EINECS233-646-9;0693AA;ANW-60726;AR-1H9423;ZINC82055742;AKOS010399025;AJ-28567;AK-81163;KB-258600;TC-149471;FT-0636672;ST24026567
PubChem Compound 98774
Last Modified Aug 15 2023

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